molecular formula C17H17N5O3S2 B2886811 N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428365-68-7

N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2886811
CAS RN: 1428365-68-7
M. Wt: 403.48
InChI Key: SMSLCSDZCSPLCH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings including a thiadiazole, a tetrahydrothiazolo, and a furan ring. These types of structures are often found in biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and stability can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Research on heterocyclic compounds related to the specified structure has demonstrated a variety of synthetic approaches and biological activities. For instance, Patel et al. (2015) synthesized a series of heterocyclic compounds exhibiting antibacterial and antifungal activities, underscoring the potential of these structures in developing new antimicrobial agents (Patel & Patel, 2015). Similarly, Aleksandrov and El’chaninov (2017) focused on the synthesis and reactivity of compounds that could be precursors to more complex heterocyclic structures, suggesting avenues for the creation of novel compounds with potential therapeutic applications (Aleksandrov & El’chaninov, 2017).

Anticancer Properties

The exploration of heterocyclic compounds extends into the realm of cancer research, where their cytotoxic activities against various cancer cell lines are evaluated. Yang et al. (2010) reported on the synthesis of heterocycle-substituted phthalimide derivatives, assessing their cytotoxic activity against human cancer cell lines, which highlights the potential of such compounds in oncology (Yang et al., 2010).

Neuroprotective Potential

Additionally, compounds with similar structural motifs have been evaluated for their neuroprotective potential. Azam et al. (2010) synthesized a series of thiazolotriazolopyrimidine derivatives, assessing their anti-Parkinsonian and neuroprotective effects, demonstrating the relevance of these heterocyclic structures in addressing neurodegenerative disorders (Azam et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds containing thiadiazole rings exhibit diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

N-[5-(4-propylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-2-3-12-14(27-21-20-12)16(24)22-6-4-11-13(8-22)26-17(18-11)19-15(23)10-5-7-25-9-10/h5,7,9H,2-4,6,8H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSLCSDZCSPLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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